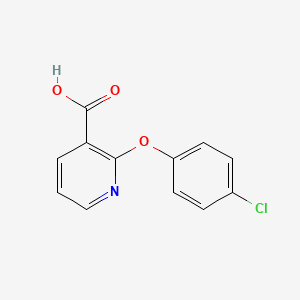

2-(4-Chlorophenoxy)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-chlorophenoxy group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 4-chlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(4-Chlorophenoxy)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its structural similarity to nicotinic acid .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chlorophenoxy)nicotinic acid

- 4-Amino-nicotinic acid

- Nicotinic acid

Uniqueness

2-(4-Chlorophenoxy)nicotinic acid is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Chlorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of nicotinic acid, where a hydrogen atom at the 2-position of the pyridine ring is substituted by a 4-chlorophenoxy group. This compound has garnered interest in biochemical research due to its potential biological activities and interactions with various biomolecules.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptor systems. It is structurally similar to nicotinic acid, which is known to modulate lipid metabolism and influence several cellular pathways.

- Enzyme Interaction : This compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. For example, it can inhibit certain NAD-dependent dehydrogenases, which affects overall metabolic flux.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. In specific cell types, it modulates the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Lipid Metabolism : Similar to nicotinic acid, this compound may reduce triglycerides and low-density lipoprotein (LDL) cholesterol levels through its action on lipid metabolism pathways .

- Anti-inflammatory Properties : Some studies suggest that compounds related to nicotinic acid can exhibit anti-inflammatory effects, potentially through modulation of macrophage activity and peroxisome proliferator-activated receptors (PPARs) .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may enhance cellular metabolism and function.

- High Doses : Conversely, higher doses have been associated with hepatotoxicity and other adverse effects in animal models.

Temporal Effects

The stability and degradation of this compound in laboratory settings influence its long-term effects on cellular functions. Studies indicate that while the compound remains stable under specific conditions, degradation can lead to by-products with different biological activities.

Case Study 1: Lipid Regulation

A study investigating the effects of nicotinic acid derivatives on lipid profiles found that this compound significantly reduced triglyceride levels in hepatocyte cultures. This effect was attributed to the inhibition of diacylglycerol acyl transferase 2, which is crucial for triglyceride synthesis .

Case Study 2: Cellular Metabolism Alteration

In another research study focused on metabolic pathways, it was observed that treatment with this compound led to altered gene expression profiles in liver cells. Specifically, genes involved in fatty acid oxidation were upregulated, suggesting a shift towards enhanced lipid catabolism.

Comparative Analysis Table

| Biological Activity | Low Dose Effects | High Dose Effects | Mechanism |

|---|---|---|---|

| Lipid Metabolism | Decreased triglycerides | Hepatotoxicity | Inhibition of NAD-dependent enzymes |

| Cellular Signaling | Enhanced metabolism | Adverse cellular effects | Modulation of gene expression |

| Anti-inflammatory | Potential benefits | Unknown | Interaction with PPARs |

Properties

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAZJGJEENAKRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346077 |

Source

|

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-37-9 |

Source

|

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.